2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanophenyl)benzothiazole: Shares a similar thiazole ring structure but with a cyanophenyl group instead of a fluorophenyl group.
4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid: Contains a thiazole ring and a fluorophenyl group, similar to the target compound.
Uniqueness
Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15FN2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C14H15FN2O3S2/c1-17-11-7-22(19,20)8-12(11)21-14(17)16-13(18)6-9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
GDLRQEQKMWKSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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